molecular formula C33H36FN7O3S B605720 2-(((2-((3-(Ethylsulfonyl)-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-fluoropyrimidin-4-yl)(5-(hydroxymethyl)-2-methylphenyl)amino)methyl)benzonitrile CAS No. 2016806-57-6

2-(((2-((3-(Ethylsulfonyl)-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-fluoropyrimidin-4-yl)(5-(hydroxymethyl)-2-methylphenyl)amino)methyl)benzonitrile

Cat. No. B605720
CAS RN: 2016806-57-6
M. Wt: 629.7554
InChI Key: WPFLVPJXKWCRQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZ13705339 is a potent and selective PAK1 inhibitor with PAK1 IC50 = 0.33 nM. AZ13711265 may be valuable tools for those looking to understand PAK1 biology. Group I PAKs are overexpressed in a wide variety of cancers, and PAK1 is commonly overexpressed in breast tumors with poor prognosis.

Scientific Research Applications

  • Histamine H4 Receptor Ligands : A study by Altenbach et al. (2008) focused on synthesizing 2-aminopyrimidines as ligands for the histamine H4 receptor. They optimized the compound's potency, resulting in a derivative that showed in vitro potency and in vivo activity as an anti-inflammatory agent and in a pain model. This suggests its potential in developing H4R antagonists for pain management (Altenbach et al., 2008).

  • PPARgamma Agonists : Collins et al. (1998) reported on the development of potent and selective PPARgamma agonists. They explored the structure-activity relationship around the phenyl alkyl ether moiety of a compound similar in structure, leading to improvements in aqueous solubility and potency (Collins et al., 1998).

  • Pyridine Derivatives for Antibacterial and Antifungal Activities : Patel and Agravat (2007) synthesized pyridine derivatives, including compounds structurally similar to the query compound, showing antibacterial and antifungal activities. This indicates the potential of such compounds in developing new antimicrobial agents (Patel & Agravat, 2007).

  • Drug Metabolism Studies : Zmijewski et al. (2006) utilized a microbial-based biocatalytic system to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, similar in some aspects to the query compound. This approach is useful in studying the metabolism of such compounds and in drug development (Zmijewski et al., 2006).

  • Antagonists in Receptor Studies : Liao et al. (2000) synthesized N-piperazinylphenyl biphenylcarboxamides as 5-HT(1B/1D) antagonists, with structural similarities to the query compound. These studies contribute to the understanding of receptor binding and functional activity, which is significant for developing receptor-specific drugs (Liao et al., 2000).

properties

IUPAC Name

2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36FN7O3S/c1-4-45(43,44)31-18-27(11-12-29(31)40-15-13-39(3)14-16-40)37-33-36-20-28(34)32(38-33)41(21-26-8-6-5-7-25(26)19-35)30-17-24(22-42)10-9-23(30)2/h5-12,17-18,20,42H,4,13-16,21-22H2,1-3H3,(H,36,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFLVPJXKWCRQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=CC(=C1)NC2=NC=C(C(=N2)N(CC3=CC=CC=C3C#N)C4=C(C=CC(=C4)CO)C)F)N5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36FN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((2-((3-(Ethylsulfonyl)-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-fluoropyrimidin-4-yl)(5-(hydroxymethyl)-2-methylphenyl)amino)methyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-(((2-((3-(Ethylsulfonyl)-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-fluoropyrimidin-4-yl)(5-(hydroxymethyl)-2-methylphenyl)amino)methyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
2-(((2-((3-(Ethylsulfonyl)-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-fluoropyrimidin-4-yl)(5-(hydroxymethyl)-2-methylphenyl)amino)methyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
2-(((2-((3-(Ethylsulfonyl)-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-fluoropyrimidin-4-yl)(5-(hydroxymethyl)-2-methylphenyl)amino)methyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
2-(((2-((3-(Ethylsulfonyl)-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-fluoropyrimidin-4-yl)(5-(hydroxymethyl)-2-methylphenyl)amino)methyl)benzonitrile
Reactant of Route 6
2-(((2-((3-(Ethylsulfonyl)-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-fluoropyrimidin-4-yl)(5-(hydroxymethyl)-2-methylphenyl)amino)methyl)benzonitrile

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